2-Amino-5-propoxybenzamide
Description
2-Amino-5-propoxybenzamide is a benzamide derivative characterized by an amino group at the 2-position and a propoxy substituent (-OCH₂CH₂CH₃) at the 5-position of the benzene ring. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy groups) .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-5-propoxybenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6H,2,5,11H2,1H3,(H2,12,13) |
InChI Key |
VYNAZEAPXKVTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Lipophilicity: The propoxy group in 2-amino-5-propoxybenzamide increases logP compared to methoxy analogs, suggesting better membrane permeability but reduced aqueous solubility .
- Solubility: The isopropylamide group in 2-Amino-N-isopropylbenzamide enhances water solubility via polar interactions, whereas the propoxy group may prioritize organic solvent compatibility .
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